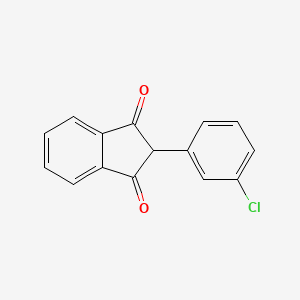
1-Phenyl-3-(piperidin-1-yl)propan-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-3-(piperidin-1-yl)propan-1-ol hydrochloride is a chemical compound with a molecular formula of C14H21NO·HCl. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is a crystalline substance that is soluble in water and various organic solvents.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-(piperidin-1-yl)propan-1-ol hydrochloride typically involves the reaction of 1-phenylpropan-1-one with piperidine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product. The reaction conditions include maintaining a temperature range of 0-25°C and using an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants, precise temperature control, and efficient mixing to ensure high yield and purity. The final product is then purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions: 1-Phenyl-3-(piperidin-1-yl)propan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to convert the compound into its alcohol form.
Substitution: The compound can undergo nucleophilic substitution reactions where the piperidine ring can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
1-Phenyl-3-(piperidin-1-yl)propan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as an analgesic agent.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of complex molecules.
作用機序
The mechanism of action of 1-Phenyl-3-(piperidin-1-yl)propan-1-ol hydrochloride involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and activity. This interaction leads to its potential analgesic and neuroprotective effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cholinergic and dopaminergic systems.
類似化合物との比較
1-Phenyl-3-(piperidin-1-yl)propan-1-ol hydrochloride can be compared with other similar compounds such as:
Biperiden hydrochloride: Used in the treatment of Parkinson’s disease and has similar cholinergic receptor antagonistic properties.
Procyclidine hydrochloride: Another muscarinic antagonist used for treating Parkinsonism and extrapyramidal symptoms.
Triperiden hydrochloride: A structural isomer of biperiden with similar pharmacological properties but different molecular arrangement.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its ability to modulate multiple neurotransmitter systems makes it a valuable compound for research in neuropharmacology and medicinal chemistry.
特性
分子式 |
C14H22ClNO |
|---|---|
分子量 |
255.78 g/mol |
IUPAC名 |
1-phenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C14H21NO.ClH/c16-14(13-7-3-1-4-8-13)9-12-15-10-5-2-6-11-15;/h1,3-4,7-8,14,16H,2,5-6,9-12H2;1H |
InChIキー |
YZQYOXQJKFLODC-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CCC(C2=CC=CC=C2)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998465.png)







